2-APQC

SIRT3 Deacetylase Activity Mitochondria

2-APQC is a structure-designed, on-target SIRT3 agonist (Kd=2.756 µM) with oral bioavailability. Its cardioprotective effects—attenuating hypertrophy/fibrosis—are strictly SIRT3-dependent, as shown in KO models. This mechanism-based selectivity makes it a superior tool compound for heart failure research.

Molecular Formula C23H24FN5O
Molecular Weight 405.5 g/mol
Cat. No. B264682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-APQC
Molecular FormulaC23H24FN5O
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N
InChIInChI=1S/C23H24FN5O/c1-2-3-6-13-26-23(30)19-20-22(28-18-8-5-4-7-17(18)27-20)29(21(19)25)14-15-9-11-16(24)12-10-15/h4-5,7-12H,2-3,6,13-14,25H2,1H3,(H,26,30)
InChIKeyFYNPHMNXVLLDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-APQC: A Potent, Orally Active SIRT3 Activator for Heart Failure Research


2-APQC is a small-molecule agonist of Sirtuin-3 (SIRT3), a mitochondrial deacetylase critical for regulating oxidative stress and metabolism . It directly binds to SIRT3 with an equilibrium dissociation constant (Kd) of 2.756 µM and enhances its deacetylase activity . Notably, it is orally active and has demonstrated the ability to attenuate isoproterenol (ISO)-induced cardiac hypertrophy and fibrosis in both in vitro and in vivo models , positioning it as a targeted tool for investigating heart failure (HF) and mitochondrial dysfunction.

Why 2-APQC Cannot Be Replaced by Other Sirtuin Activators


Sirtuin agonists are a chemically and mechanistically diverse class; their activity is not interchangeable. Many are pan-sirtuin modulators with poor target engagement or limited bioavailability. For instance, SRT1720 and Resveratrol are primarily SIRT1 activators with minimal SIRT3 activity . Furthermore, 2-APQC was identified through a targeted structure-based drug design strategy aimed at a specific SIRT3 pocket (Pocket L), and its protective effects are entirely abolished in SIRT3 knockout models , confirming its mechanism is strictly on-target and cannot be replicated by compounds with promiscuous or different target engagement profiles .

Quantitative Comparative Evidence: 2-APQC Versus SIRT3 Agonists and SIRT1 Agonists


2-APQC vs. Honokiol: Superior SIRT3 Activation at Lower Concentrations

In a direct head-to-head comparison, 2-APQC demonstrated superior SIRT3 activation compared to Honokiol, a well-known natural SIRT3 activator. While both compounds increased SIRT3 deacetylase activity, the study found that novel activators like 2-APQC were more potent .

SIRT3 Deacetylase Activity Mitochondria

2-APQC vs. SRT1720: Strict Target Selectivity for SIRT3 over SIRT1

2-APQC is a selective SIRT3 agonist. In contrast, SRT1720, a widely used sirtuin activator, is highly selective for SIRT1, showing negligible activity against SIRT3. SRT1720 activates SIRT1 with an EC1.5 of 0.16 µM but has an EC1.5 of >300 µM for SIRT3, representing a >1,875-fold selectivity for SIRT1 over SIRT3 . Conversely, 2-APQC is designed to activate SIRT3 and its therapeutic effects are abolished in SIRT3 knockout models .

Target Selectivity SIRT1 SIRT3

2-APQC vs. Resveratrol: Specific SIRT3 Activation Versus Pan-Sirtuin Modulation

Resveratrol is a widely used but promiscuous sirtuin activator. It primarily activates SIRT1 and indirectly activates AMPK, with broad effects on multiple sirtuins and other pathways . In contrast, 2-APQC is a specific SIRT3 activator, and its biological effects are entirely dependent on the presence of SIRT3, as demonstrated by the complete loss of cardioprotection in SIRT3 knockout mice .

SIRT3 Resveratrol Pan-Sirtuin

Validated Research Applications for 2-APQC in Heart Failure and Mitochondrial Biology


Elucidating SIRT3-Specific Mechanisms in Cardiac Disease Models

In both in vitro and in vivo models of isoproterenol (ISO)-induced heart failure, 2-APQC reliably attenuates myocardial hypertrophy and fibrosis, improves cardiac function (EF and FS), and reduces biomarkers of cardiac injury . Its activity is strictly SIRT3-dependent, making it an ideal tool for probing the role of mitochondrial deacetylation in cardioprotection.

Investigating the SIRT3-PYCR1 Axis and Mitochondrial Proline Metabolism

2-APQC enhances mitochondrial proline metabolism by activating the SIRT3-PYCR1 axis. This mechanism inhibits the ROS-p38MAPK pathway and protects against mitochondrial oxidative damage . Researchers studying amino acid metabolism or the role of proline in cell survival under stress can use 2-APQC as a selective activator to dissect this pathway.

Modulating Downstream Pathways: mTOR-p70S6K, JNK, and TGF-β/Smad3

Beyond its direct target, 2-APQC exerts downstream effects by inhibiting key pro-hypertrophic and pro-fibrotic signaling pathways, including mTOR-p70S6K, JNK, and TGF-β/Smad3 . This makes it a valuable tool for investigating the intersection between mitochondrial homeostasis and these broader cellular signaling networks in disease contexts.

Positive Control for SIRT3 Activation in High-Throughput Screening

With its defined Kd (2.756 µM), concentration-dependent activation profile, and lack of cytotoxicity up to 40 µM , 2-APQC can serve as a reliable positive control in high-throughput screening campaigns designed to identify novel SIRT3 modulators or compounds targeting related mitochondrial pathways.

Technical Documentation Hub

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